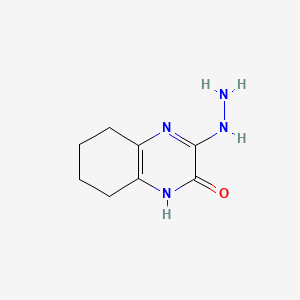
4-O-tert-Butyldimethylsilyl Epi Lovastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-tert-Butyldimethylsilyl Epi Lovastatin is a protected Lovastatin impurity . It has a molecular weight of 518.8 and a molecular formula of C30H50O5Si . It’s used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 88 bonds, including 38 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 ten-membered ring, and 2 aliphatic esters .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a protected Lovastatin impurity, it’s likely involved in reactions related to the synthesis and metabolism of Lovastatin .Scientific Research Applications
Anti-inflammatory Applications
Lovastatin, from which 4-O-tert-Butyldimethylsilyl Epi Lovastatin is derived, has been identified to possess anti-inflammatory properties unrelated to its cholesterol-lowering effects. One study highlighted its ability to decrease acute mucosal inflammation through the biosynthesis of 15-epi-lipoxin A4, an anti-inflammatory and pro-resolving mediator. This process was observed in human leukocyte–airway epithelial cell interactions, indicating an endogenous mechanism for tissue protection at mucosal surfaces, which could be relevant for a variety of inflammatory conditions (Planagumà et al., 2010).
Anticancer Applications
Several studies have explored the anticancer potential of lovastatin, suggesting mechanisms that might also be relevant for derivatives like this compound. For instance, lovastatin was shown to restore the function of endothelial progenitor cells damaged by oxLDL, potentially reversing the effects of oxLDL on cell survival and function through the Akt/eNOS signaling pathway and eNOS gene transcription (Ma et al., 2009). Another study demonstrated the reduction of mammary tumor formation and metastasis in a murine model, highlighting lovastatin's potential in inhibiting tumor cell attachment and migration (Alonso et al., 1998).
Detection and Quantification Applications
The sensitivity of molecularly imprinted polymers (MIPs) for detecting lovastatin in complex matrices, such as red yeast rice, has been improved. A study involving the development of a molecular imprinted quartz crystal microbalance (QCM) sensor for lovastatin highlighted the potential for selective determination of lovastatin, demonstrating the application of such derivatives in enhancing detection methods (Eren et al., 2015).
Mechanism of Action
While the specific mechanism of action for 4-O-tert-Butyldimethylsilyl Epi Lovastatin is not provided, Lovastatin, from which it is derived, is known to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis .
Safety and Hazards
Future Directions
The future directions for research on 4-O-tert-Butyldimethylsilyl Epi Lovastatin are not explicitly mentioned in the search results. Given its role as a protected Lovastatin impurity, future research may focus on its synthesis, properties, and potential applications in the study of Lovastatin and related compounds .
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20+,21-,23+,24+,25-,26-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJIMXHROAZNZ-LLDGAUDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747265 |
Source


|
| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82978-03-8 |
Source


|
| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
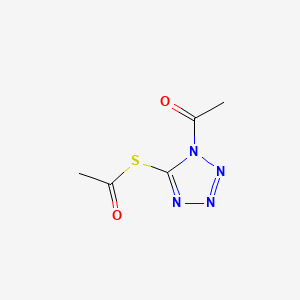
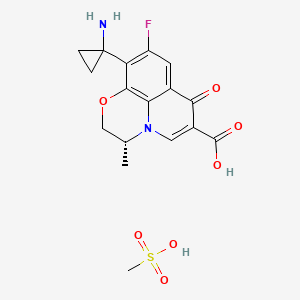




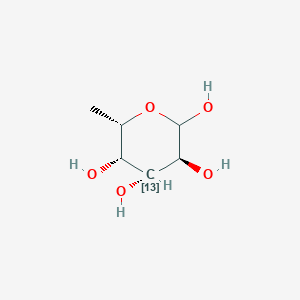

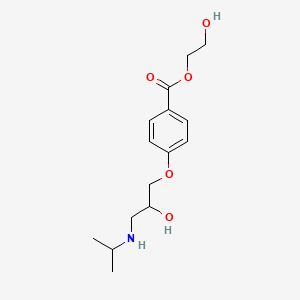

![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)
